molecular formula C25H26N4O2 B2497526 N-(3,5-dimethylphenyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide CAS No. 1251671-09-6

N-(3,5-dimethylphenyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide

Numéro de catalogue: B2497526
Numéro CAS: 1251671-09-6
Poids moléculaire: 414.509
Clé InChI: ODLZQSZZIHXQRK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3,5-dimethylphenyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidinone core. This core is fused with a phenyl group at position 7 and substituted with a propan-2-yl group at position 3. The acetamide side chain is attached to a 3,5-dimethylphenyl group, contributing to its hydrophobic character.

Propriétés

IUPAC Name

N-(3,5-dimethylphenyl)-2-(4-oxo-7-phenyl-3-propan-2-ylpyrrolo[3,2-d]pyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O2/c1-16(2)29-15-26-23-21(19-8-6-5-7-9-19)13-28(24(23)25(29)31)14-22(30)27-20-11-17(3)10-18(4)12-20/h5-13,15-16H,14H2,1-4H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLZQSZZIHXQRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2C=C(C3=C2C(=O)N(C=N3)C(C)C)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide typically involves multi-step organic reactions. The starting materials often include substituted anilines and pyrrolopyrimidine derivatives. Common synthetic routes may involve:

    Condensation Reactions: Combining substituted anilines with pyrrolopyrimidine derivatives under acidic or basic conditions.

    Acylation: Introducing the acetamide group through acylation reactions using acyl chlorides or anhydrides.

    Cyclization: Forming the pyrrolopyrimidine core through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Solvent Selection: Choosing appropriate solvents to improve solubility and reaction efficiency.

    Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.

Analyse Des Réactions Chimiques

Types of Reactions

N-(3,5-dimethylphenyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new alkyl or aryl groups.

Applications De Recherche Scientifique

Research indicates that N-(3,5-dimethylphenyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide exhibits promising biological activities. Preliminary studies suggest its involvement in modulating various molecular targets associated with cancer progression and other diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerExhibits cytotoxic effects on cancer cell lines
VEGFR InhibitionPotential inhibitor of Vascular Endothelial Growth Factor Receptor
Cellular Signaling ModulationInteracts with proteins involved in signaling pathways

Research Findings

Several studies have focused on the synthesis and evaluation of this compound's efficacy against various cancer types. For instance, a study highlighted its potential as a vascular endothelial growth factor receptor (VEGFR) inhibitor, which plays a crucial role in tumor angiogenesis.

Case Study: VEGFR Inhibition

In a recent investigation into the compound's antiangiogenic properties, it was synthesized alongside other pyrrolo[3,2-d]pyrimidine derivatives. The results demonstrated that derivatives similar to N-(3,5-dimethylphenyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide showed significant inhibition of VEGFR activity in vitro. This suggests potential therapeutic applications in cancer treatment by targeting angiogenesis pathways .

Table 2: Synthesis Pathways

MethodologyDescriptionYield
CyclocondensationReaction between α-halomethylbenzylketones and 2-amino derivativesHigh
Zinc-Catalyzed ReactionsImproves efficiency and yield of pyrimidine derivativesEnhanced

Mécanisme D'action

The mechanism of action of N-(3,5-dimethylphenyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Core Heterocyclic Structure

The target compound’s pyrrolo[3,2-d]pyrimidinone core distinguishes it from analogs with triazolo-, pyrazolo-, or alternative pyrrolo-fused systems:

  • This may reduce membrane permeability but enhance target binding in hydrophilic environments .
  • Pyrazolo[3,4-d]pyrimidine (): The pyrazolo core’s planar geometry facilitates π-π stacking interactions, whereas the pyrrolo[3,2-d]pyrimidinone’s non-planar structure (due to the lactam oxygen) may limit such interactions .

Table 1: Core Structure Comparison

Compound Core Structure Key Features
Target Compound Pyrrolo[3,2-d]pyrimidinone Non-planar lactam ring; moderate polarity
Compound Triazolo[4,3-c]pyrimidinone Triazole ring; high polarity
Example 83 () Pyrazolo[3,4-d]pyrimidine Planar pyrazole; strong π-π stacking
Compound Pyrrolo[2,3-d]pyrimidine Alternate ring fusion; variable sterics

Substituent Effects

Aryl Groups:
  • 2,5-Dimethylphenyl () : Asymmetric substitution may create electronic asymmetry, altering binding site interactions .
  • Fluorophenyl () : Fluorine’s electronegativity increases metabolic stability and bioavailability but reduces hydrophobicity compared to methyl groups .
Side Chains:
  • Propan-2-yl (Target) : The branched alkyl group increases lipophilicity, favoring passive diffusion across biological membranes.
  • 4-Fluorophenylamino (): The amino linkage introduces hydrogen-bonding capacity, enhancing target affinity in polar environments .
  • Cyanophenyl (): The electron-withdrawing cyano group may polarize the acetamide moiety, affecting solubility and charge distribution .

Table 2: Substituent Impact on Properties

Compound Aryl Group Side Chain Key Property Influence
Target Compound 3,5-Dimethylphenyl Propan-2-yl High lipophilicity
Compound 2,5-Dimethylphenyl 4-Fluorophenylamino Enhanced hydrogen bonding
Example 83 () 3-Fluoro-4-isopropoxyphenyl Fluorine/isopropoxy Metabolic stability
Compound 4-Cyanophenyl Chloropyridinyl Polarized charge distribution

Spectroscopic and Structural Analysis

  • NMR Profiling (): Comparative NMR studies of analogs (e.g., Rapa, compounds 1 and 7) reveal that substituent-induced chemical shift changes in regions A (positions 39–44) and B (positions 29–36) correlate with electronic environment alterations. For the target compound, the 3,5-dimethylphenyl and propan-2-yl groups likely cause distinct shifts in these regions, differentiating it from fluorinated or cyanophenyl analogs .
  • Crystallography (): SHELX-refined structures highlight conformational variations in the pyrrolo-pyrimidinone core, particularly in bond angles and torsion angles influenced by substituents .

Activité Biologique

N-(3,5-dimethylphenyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity based on diverse research findings and case studies.

Chemical Structure and Properties

Molecular Formula: C25H26N4O2
Molecular Weight: 414.5 g/mol
IUPAC Name: N-(3,5-dimethylphenyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide
InChI Key: QITGCKGKWQUCEH-UHFFFAOYSA-N

The compound belongs to the class of pyrrolopyrimidines and features multiple functional groups that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in various signaling pathways. The compound may exert its effects by modulating these biological pathways through binding interactions that alter the activity of target proteins.

Anticancer Activity

Recent studies have highlighted the anticancer properties of N-(3,5-dimethylphenyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide. For instance:

  • Inhibition of Cancer Cell Proliferation : The compound has demonstrated significant antiproliferative activity against various cancer cell lines. In vitro studies reported IC50 values in the low micromolar range (8–20 µM) against ovarian carcinoma (PA1) and prostate carcinoma (PC3 and DU145) cell lines .
  • Mechanistic Insights : The mechanism underlying its anticancer effects may involve inhibition of specific kinases associated with tumor growth. For example, related compounds have shown potent inhibition against pim kinases with IC50 values ranging from 46 to 75 nM .

Other Biological Activities

In addition to anticancer effects, preliminary studies suggest potential applications in other therapeutic areas:

  • Antimicrobial Activity : Some derivatives of pyrrolopyrimidines have been investigated for their antimicrobial properties. The presence of specific substituents has been linked to enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Properties : Compounds with similar structural motifs have been noted for their anti-inflammatory effects, indicating a broader pharmacological profile that warrants further exploration .

Data Summary Table

Activity Type Cell Line/Target IC50/Effect Reference
AntiproliferativePA1 (Ovarian Carcinoma)8–20 µM
AntiproliferativePC3 (Prostate Carcinoma)8–20 µM
Kinase InhibitionPim Kinase46–75 nM
AntimicrobialVarious BacteriaMIC 31.25 µg/mL
Anti-inflammatoryVarious TargetsNot specified

Case Studies

  • Screening for Anticancer Compounds : A study conducted by Walid Fayad et al. involved screening a library of compounds for their ability to inhibit cancer cell growth using multicellular spheroids as a model system. The results indicated that certain derivatives of pyrrolopyrimidines exhibited promising anticancer activity .
  • Structure–Activity Relationship (SAR) : Research into the SAR of related compounds has revealed that modifications in the phenyl ring significantly affect biological activity. For instance, the presence of electron-withdrawing groups enhances anticancer efficacy .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.